methyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride

Chiral amino acid Enantiomeric purity Peptidomimetic synthesis

Methyl (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride (CAS 2824986-71-0) is a chiral, non-proteinogenic α-amino acid derivative in which the side chain of alanine is replaced by a 1H-1,2,3-triazol-1-yl group and the carboxylic acid is protected as a methyl ester. The α-carbon bears the (S)-configuration, providing defined stereochemistry for asymmetric synthesis applications.

Molecular Formula C6H12Cl2N4O2
Molecular Weight 243.09 g/mol
CAS No. 2824986-71-0
Cat. No. B6606578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoatedihydrochloride
CAS2824986-71-0
Molecular FormulaC6H12Cl2N4O2
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN1C=CN=N1)N.Cl.Cl
InChIInChI=1S/C6H10N4O2.2ClH/c1-12-6(11)5(7)4-10-3-2-8-9-10;;/h2-3,5H,4,7H2,1H3;2*1H/t5-;;/m0../s1
InChIKeyAJAADPGZNVTLDC-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoate Dihydrochloride: A Chiral Triazole Amino Acid Building Block for Peptide and Peptidomimetic Research


Methyl (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoate dihydrochloride (CAS 2824986-71-0) is a chiral, non-proteinogenic α-amino acid derivative in which the side chain of alanine is replaced by a 1H-1,2,3-triazol-1-yl group and the carboxylic acid is protected as a methyl ester . The α-carbon bears the (S)-configuration, providing defined stereochemistry for asymmetric synthesis applications . The compound is formulated as a dihydrochloride salt, which enhances aqueous solubility and handling stability relative to the free-base form [1]. Its core structural features—a 1,2,3-triazole ring, a primary amine, and a methyl ester—position it as a modular building block amenable to further derivatization via amide coupling, ester hydrolysis, or click chemistry elaboration [2].

Why Methyl (2S)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoate Dihydrochloride Cannot Be Swapped with Regioisomers, Racemates, or Alternative Esters


Compounds containing a 1,2,3-triazole amino acid motif are not functionally interchangeable. The 1,2,3-triazole ring is a validated trans-amide bond bioisostere with specific hydrogen-bond donor/acceptor geometry and dipole moment (∼5 D) that differs from both the native amide (∼4 D) and the 1,2,4-triazole isomer [1]. Substituting the 1,2,3-triazole for a 1,2,4-triazole ring alters the vector and electronic character of the side chain, which can disrupt target binding [1]. The (2S) enantiomeric configuration is equally critical: the corresponding (2R)-enantiomer yields a different spatial presentation of the amino and ester groups, and triazolylalanine derivatives prepared from racemic mixtures show reduced enantiomeric purity (e.g., enzymatic resolution achieving only 42% conversion at 72% ee for D-triazolylalanine vs. 48% at 95% ee for D-imidazolylalanine) [2]. Furthermore, the methyl ester offers distinct reactivity in amide coupling and orthogonal deprotection strategies compared to ethyl, tert-butyl, or free acid analogs, directly impacting synthetic yield and purity in peptidomimetic assembly [3].

Quantitative Differentiation Evidence: Methyl (2S)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoate Dihydrochloride vs. Closest Analogs


Enantiomeric Identity: Defined (S)-Configuration vs. Racemic or (R)-Triazolylalanine Derivatives

The target compound is supplied as a single (2S)-enantiomer with defined stereochemistry at the α-carbon, confirmed by its SMILES notation . In contrast, enzymatic resolution of racemic triazolylalanine yields the D-enantiomer at only 42% conversion with 72% enantiomeric excess (ee), while the analogous D-imidazolylalanine is obtained at 48% conversion with 95% ee [1]. This demonstrates that post-synthetic chiral resolution of triazolylalanine derivatives is significantly less efficient than for other heterocyclic alanines, making procurement of the pre-resolved (2S)-enantiomer essential for applications requiring high stereochemical fidelity.

Chiral amino acid Enantiomeric purity Peptidomimetic synthesis

Regioisomeric Precision: 1,2,3-Triazole as trans-Amide Bioisostere vs. 1,2,4-Triazole Analogs

1,4-Disubstituted 1,2,3-triazoles are established trans-amide bond bioisosteres that mimic the electronic properties—including dipole moment (∼5 D for 1,2,3-triazole vs. ∼4 D for the amide bond) and hydrogen-bond donor/acceptor capacity—of the native peptide bond [1]. The 1,2,4-triazole isomer, while structurally similar, exhibits a different spatial orientation of nitrogen atoms (positions 1, 2, and 4 vs. 1, 2, and 3), resulting in altered hydrogen-bond geometry, dipole vector, and π-electron distribution that do not faithfully recapitulate the trans-amide [1][2]. The target compound's 1,2,3-triazol-1-yl attachment connects the heterocycle via N1 to the alanine β-carbon, preserving the critical N2 and N3 positions for hydrogen-bond interactions that are absent in the 1,2,4-triazole scaffold [2].

Bioisostere 1,2,3-Triazole Peptide bond mimic Regioisomer comparison

Dihydrochloride Salt Advantage: Enhanced Aqueous Solubility and Handling Stability

The target compound is supplied as a dihydrochloride salt (molecular formula C₆H₁₀N₄O₂·2HCl, molecular weight 243.09 g/mol for the free base plus 2 HCl equivalents) . The free-base form (CAS 1544509-48-9, molecular weight 170.17 g/mol) lacks the solubilizing counterions and has reduced aqueous solubility . The dihydrochloride formulation enhances aqueous solubility and provides improved stability under standard laboratory storage conditions, a property consistently noted across structurally analogous triazole amino acid dihydrochloride salts [1]. This salt form enables direct use in aqueous coupling reactions (e.g., HATU/DIPEA-mediated amide bond formation in DMF/water mixtures) without requiring a separate solubilization or free-basing step.

Dihydrochloride salt Solubility Stability Aqueous formulation

Synthetic Modularity: Methyl Ester for Orthogonal Protection Strategies in Peptide Synthesis

The methyl ester protecting group on the target compound enables selective orthogonal deprotection strategies that are distinct from the ethyl ester (CAS 2679837-97-7) and tert-butyl ester analogs . Methyl esters are cleaved under mildly basic conditions (LiOH or NaOH in aqueous THF/MeOH) that are orthogonal to Fmoc-deprotection conditions (piperidine/DMF) used in standard Fmoc-SPPS, whereas tert-butyl esters require acidic cleavage (TFA) that would simultaneously remove Boc protecting groups [1]. The ethyl ester analog offers intermediate steric bulk and hydrolysis kinetics, but the methyl ester provides the fastest hydrolysis rate among common alkyl esters, enabling efficient C-terminal deprotection without prolonged exposure to basic conditions that risk epimerization at the α-carbon [1].

Methyl ester Orthogonal protection SPPS Fmoc strategy

Peptide Bond Bioisostere Potential: 1,2,3-Triazole Incorporation for Protease Resistance

The 1,2,3-triazole moiety, when incorporated as a peptide bond surrogate in place of a native amide bond, confers metabolic stability against proteolytic degradation [1]. This property is attributed to the triazole's non-hydrolyzable heterocyclic structure, which resists cleavage by serine, cysteine, and metalloproteases that recognize the planar amide bond [1][2]. The 1,2,3-triazole ring is described as being 'extremely stable to hydrolysis' while retaining native-like peptide structure without compromising biological activity [2]. Triazolylalanine residues have been specifically incorporated into peptides including NDPK phosphocarrier domain peptides as phosphohistidine analogs, demonstrating compatibility with biological peptide frameworks [3]. Compounds lacking this triazole motif (i.e., standard L-alanine or its simple alkyl esters) do not offer this protease-resistant character.

Protease resistance Peptide stability Metabolic stabilization Peptidomimetic

Click Chemistry Compatibility: Triazole Ring Enables Further Bioorthogonal Elaboration

The 1,2,3-triazole ring in the target compound is both a product of and a substrate for further click chemistry diversification. While the compound itself contains a pre-formed 1,2,3-triazole, its amino and ester functionalities allow it to be elaborated into 1,4-disubstituted triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) when derivatized with alkyne handles, or into 1,5-disubstituted variants via ruthenium-catalyzed (RuAAC) methods [1][2]. This modularity contrasts with simpler alanine esters (e.g., L-alanine methyl ester hydrochloride) that lack a heterocyclic scaffold for further bioorthogonal conjugation [3]. Triazolylalanine building blocks have been employed as key intermediates in synthesizing 1,4-disubstituted-1,2,3-triazole derivatives from amino acids with 'excellent yields with no racemization,' demonstrating the scaffold's compatibility with diverse reaction conditions [3].

Click chemistry CuAAC RuAAC Bioorthogonal Triazole diversification

Definitive Application Scenarios for Methyl (2S)-2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoate Dihydrochloride Based on Quantitative Evidence


Fmoc-SPPS Incorporation of a Protease-Resistant Amide Bond Surrogate in Bioactive Peptides

The 1,2,3-triazole ring serves as a non-hydrolyzable trans-amide bond bioisostere [1]. Researchers designing linear peptide therapeutics where a specific amide bond is a known protease cleavage site can incorporate this building block as an Fmoc-protected monomer (after N-terminal Fmoc installation) into standard solid-phase peptide synthesis. The methyl ester provides C-terminal protection orthogonal to Fmoc deprotection, and the pre-resolved (2S)-configuration ensures a single diastereomeric product without the 58% mass loss and 28% ee deficit associated with post-synthetic enzymatic resolution of racemic triazolylalanine [2].

Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Peptidomimetic Libraries

The methyl ester and primary amine functionalities enable systematic derivatization into 1,4-disubstituted-1,2,3-triazole derivatives via CuAAC chemistry. Literature precedent demonstrates that analogous triazole amino acid esters undergo copper-catalyzed [3+2] cycloaddition with methyl propiolate followed by aminolysis in excellent yields (81-98% for primary amines) with no detectable racemization [3]. The 1,2,3-triazole (vs. 1,2,4-triazole) regioisomeric identity is critical for maintaining the desired trans-amide bond geometry and hydrogen-bonding pattern in the resulting peptidomimetics [1].

Construction of Triazole-Containing Foldamer and Peptoid Scaffolds

1,2,3-Triazole amino acid monomers are established building blocks for non-natural foldamers and peptoids that adopt defined secondary structures in aqueous solution [4]. The 1,5-disubstituted triazole amino acid (Tzl) has been shown to induce turn formation when incorporated into peptoid oligomers [4], and chiral 1,5-disubstituted 1,2,3-triazole monomers can access multiple low-energy conformers to effect structural diversity [5]. The dihydrochloride salt form facilitates direct use in aqueous coupling conditions, and the methyl ester enables selective C-terminal manipulation within oligomer assembly sequences [5].

Phosphohistidine Mimicry in Nucleoside Diphosphate Kinase (NDPK) Phosphocarrier Domain Studies

The triazolylalanine scaffold has been successfully employed as a phosphohistidine analog in the synthesis of an NDPK phosphocarrier domain peptide via click chemistry [6]. The 1,2,3-triazole ring mimics the imidazole of phosphohistidine while providing enhanced chemical stability relative to the acid-labile native phosphoramidate (N-P) bond. The (2S)-stereochemistry of the target compound matches the natural L-amino acid configuration required for proper peptide folding and target interaction, while the methyl ester allows for on-resin or post-synthetic modification strategies [6].

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